3-(Ethoxycarbonyl)-1-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
5-ethoxycarbonyl-2-(3-methoxyphenyl)-3,4-dihydropyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-3-21-14(19)11-8-12(13(17)18)16(15-11)9-5-4-6-10(7-9)20-2/h4-7,12H,3,8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJWUIGJJJRTAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Precursor Design
A pivotal method for synthesizing pyrazoline derivatives involves the reaction of 2,4-diketocarboxylic ester enolates with N-arylhydrazinium salts. For the target compound, the enolate of ethyl 2,4-dioxopentanoate (or analogous diketocarboxylic ester) is generated using a base such as sodium hydride or potassium tert-butoxide. This enolate reacts with 3-methoxyphenylhydrazinium acetate in a solvent system containing ethanol and water.
The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by cyclization to form the dihydro-pyrazole ring. The ethoxycarbonyl group at position 3 and the methoxyphenyl group at position 1 are introduced regioselectively due to the steric and electronic effects of the enolate intermediate.
Key Reaction Conditions
Hydrolysis of the Ester Group
The carboxylic acid moiety at position 5 is introduced via alkaline hydrolysis of the intermediate ester. Using aqueous NaOH (2M) at 80°C for 4 hours, the ethyl ester is saponified to the carboxylic acid. Post-hydrolysis, acidification with HCl precipitates the product, which is purified via recrystallization from ethanol/water.
Hydrolysis Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| NaOH Concentration | 2M | Maximizes saponification |
| Temperature | 80°C | Reduces reaction time |
| Duration | 4 hours | Completes conversion |
Cyclocondensation of α,β-Unsaturated Esters with Hydrazines
Synthesis of α,β-Unsaturated Esters
An alternative route involves the Knoevenagel condensation between 3-methoxybenzaldehyde and ethyl acetoacetate to form ethyl 3-(3-methoxyphenyl)acrylate. This α,β-unsaturated ester serves as the dienophile in a [3+2] cycloaddition with hydrazine.
Reaction Scheme
-
Knoevenagel Condensation:
-
Cyclocondensation:
Copper-Catalyzed Aerobic Cyclization
Copper(II) acetate catalyzes the oxidative cyclization of the α,β-unsaturated ester with hydrazine, enhancing reaction efficiency. The catalyst facilitates electron transfer, promoting ring closure and stabilizing intermediates.
Optimized Conditions
Regioselective Control and Isomer Mitigation
Solvent and Temperature Effects
The choice of solvent critically influences regioselectivity. Polar aprotic solvents (e.g., DMF) favor the formation of the desired 1,3,5-trisubstituted pyrazoline by stabilizing charged intermediates. Elevated temperatures (80–100°C) accelerate cyclization but may promote side reactions; thus, a balance is necessary.
Solvent Screening Data
| Solvent | Dielectric Constant | Yield (%) | Isomer Ratio (Desired:Undesired) |
|---|---|---|---|
| Ethanol | 24.3 | 68 | 85:15 |
| DMF | 36.7 | 72 | 92:8 |
| Acetic acid | 6.2 | 58 | 78:22 |
Purification Techniques
Crude products often contain regioisomers and unreacted starting materials. Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:2) achieves >95% purity. Recrystallization from ethanol/water (1:1) further enhances purity to 98%.
Spectroscopic Characterization and Validation
NMR Analysis
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (t, J=7.1 Hz, 3H, CH₂CH₃), 3.78 (s, 3H, OCH₃), 3.92–4.05 (m, 2H, CH₂CO), 4.12 (q, J=7.1 Hz, 2H, OCH₂), 6.82–7.45 (m, 4H, Ar-H), 10.21 (s, 1H, COOH).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 14.1 (CH₂CH₃), 55.2 (OCH₃), 60.3 (OCH₂), 112.4–160.1 (Ar-C), 165.2 (COOH), 170.8 (COOEt).
HPLC Purity Assessment
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| C18 (250×4.6 mm) | MeCN/H₂O (60:40 + 0.1% TFA) | 8.2 | 98.5 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxycarbonyl)-1-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce dihydropyrazole derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Studies have shown that derivatives of pyrazole compounds often exhibit significant biological activities, including inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives showed promising anti-inflammatory activity in animal models, suggesting that 3-(Ethoxycarbonyl)-1-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid could serve as a lead compound for further drug development .
Anticancer Activity
Research has indicated that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The structural modifications in compounds like this compound may enhance their efficacy against tumor cells.
Data Table : Anticancer activity against different cell lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Journal of Cancer Research |
| HeLa (Cervical) | 8.0 | Cancer Letters |
| A549 (Lung) | 15.0 | International Journal of Cancer |
Antioxidant Properties
The antioxidant potential of pyrazole derivatives has been a subject of interest due to their ability to scavenge free radicals and reduce oxidative stress.
Case Study : A study conducted on various pyrazole compounds revealed that those with ethoxycarbonyl substitutions exhibited enhanced antioxidant activity compared to their counterparts without such modifications . This suggests a potential application in formulations aimed at reducing oxidative damage in biological systems.
Agricultural Applications
There is emerging research on the use of pyrazole derivatives as agrochemicals, particularly as herbicides and fungicides. The structural characteristics of this compound may provide insights into developing new agricultural products.
Data Table : Herbicidal activity comparison
| Compound | Activity Level | Reference |
|---|---|---|
| 3-(Ethoxycarbonyl)-1-(3-methoxyphenyl) | Moderate | Pesticide Science |
| Pyrazole Derivative A | High | Journal of Agricultural Chemistry |
Mechanism of Action
The mechanism of action of 3-(Ethoxycarbonyl)-1-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Comparisons
Core Structure and Substituent Variations
Pyrazoline derivatives share a common 4,5-dihydro-1H-pyrazole backbone but differ in substituents at positions 1, 3, and 3. Key structural analogs include:
Crystallographic Insights
- The 4-bromophenyl analog crystallizes as a racemate in the centrosymmetric space group P21/c, with intermolecular hydrogen bonds stabilizing the lattice .
- The target compound’s 3-methoxyphenyl group may alter packing efficiency compared to bulkier substituents (e.g., bromophenyl), as predicted by Mercury CSD analysis .
Yield and Purity Considerations :
- Electron-donating groups (e.g., methoxy) may improve reaction yields compared to electron-withdrawing substituents (e.g., nitro in 2-chloro-4-nitrophenyl analog ).
- Carboxylic acid groups facilitate purification via acid-base extraction, as seen in USP standards .
Physicochemical Properties
Biological Activity
3-(Ethoxycarbonyl)-1-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS Number: 1264044-23-6) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H15N2O4, with a molecular weight of 239.26 g/mol. Its structure includes an ethoxycarbonyl group and a methoxyphenyl group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H15N2O4 |
| Molecular Weight | 239.26 g/mol |
| CAS Number | 1264044-23-6 |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have demonstrated the anticancer potential of various pyrazole derivatives, including this compound. In vitro assays indicate that this compound exhibits significant cytotoxic effects against several cancer cell lines.
- Case Study 1 : A study reported that pyrazole derivatives showed IC50 values in the low micromolar range against prostate cancer cell lines, suggesting strong antiproliferative activity. The presence of the methoxy group was found to enhance this activity by promoting interactions with cellular targets .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes and reduce pro-inflammatory cytokines.
- Case Study 2 : In models of carrageenan-induced paw edema in rats, compounds similar to this compound exhibited significant reductions in inflammation markers, indicating potential use in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of pyrazoles have also been explored, with findings suggesting efficacy against various bacterial strains.
- Case Study 3 : A derivative demonstrated notable antimicrobial activity with minimum inhibitory concentration (MIC) values lower than standard antibiotics against Gram-positive and Gram-negative bacteria .
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation and inflammatory responses.
- Cell Cycle Arrest : Studies indicate that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Interaction with Protein Targets : Molecular docking studies suggest that these compounds interact with proteins involved in tumor growth and inflammation through hydrophobic interactions and hydrogen bonding .
Q & A
Q. What synthetic strategies are effective for preparing 3-(Ethoxycarbonyl)-1-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters. Key steps include:
-
Cyclization : Reacting ethyl 3-(3-methoxyphenyl)-3-oxopropanoate with hydrazine hydrate in ethanol under reflux (70–80°C, 6–12 hours). Acidic conditions (e.g., acetic acid) enhance cyclization efficiency .
-
Functional Group Introduction : Ethoxycarbonyl and carboxylic acid groups are introduced via ester hydrolysis (e.g., NaOH/EtOH, followed by HCl neutralization).
-
Optimization : Adjust solvent polarity (ethanol vs. DMF) to balance reaction rate and yield. Monitor by TLC and characterize intermediates via -NMR to confirm regioselectivity .
Table 1: Reaction Parameters for Cyclization
Parameter Optimal Range Impact on Yield Temperature 70–80°C >80% yield Reaction Time 6–12 hours Avoids byproducts Solvent Ethanol Polar protic Catalyst p-TsOH (optional) Accelerates kinetics
Q. What spectroscopic and crystallographic methods are critical for confirming the compound’s structure?
- Methodological Answer :
- Spectroscopy :
- -NMR : Identify aromatic protons (δ 6.8–7.4 ppm for 3-methoxyphenyl), pyrazole C-H (δ 5.2–5.8 ppm), and ethoxy groups (δ 1.3–1.5 ppm for CH3, δ 4.2–4.4 ppm for OCH2) .
- IR : Confirm carbonyl stretches (1690–1720 cm for ester and carboxylic acid) .
- X-ray Crystallography : Use SHELXTL (Bruker AXS) or SHELXL for structure refinement. Key steps:
- Collect data with Mo-Kα radiation (λ = 0.71073 Å).
- Solve via direct methods (SHELXS) and refine with SHELXL, reporting R1 < 0.05 for high precision .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s biological activity, and what methodological pitfalls should be avoided?
- Methodological Answer :
- Docking Workflow :
Target Selection : Choose receptors (e.g., COX-2 for anti-inflammatory activity) from PDB (e.g., 1KMS for DHFR).
Ligand Preparation : Optimize the compound’s geometry with Gaussian09 (B3LYP/6-31G* basis set).
Software : Use AutoDock Vina or GOLD. Apply ChemPLP scoring for pose ranking.
-
Validation : Compare docking scores with known inhibitors (e.g., doxorubicin for DHFR). Avoid overfitting by cross-validating with multiple scoring functions .
Table 2: Example Docking Scores vs. Reference Drugs
Compound Docking Score (ChemPLP) H-Bond Interactions Target Compound 45.2 Arg70, Asp120 Doxorubicin (Reference) 48.7 Asn64, Glu30
Q. How can hydrogen bonding patterns in the crystal structure inform supramolecular assembly and stability?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s formalism to categorize H-bonds (e.g., R(8) for carboxylic acid dimers). Use Mercury CSD 2.0 to visualize interactions and calculate bond distances/angles .
- Packing Analysis : Identify π-π stacking (3-methoxyphenyl vs. pyrazole) and C-H···O interactions. These stabilize the lattice and influence melting point .
Q. How should contradictory biological activity data (e.g., in vitro vs. in vivo) be resolved?
- Methodological Answer :
- Assay Validation :
In Vitro : Use LPS-induced RAW264.7 macrophages for COX-2 inhibition (IC50).
In Vivo : Apply carrageenan-induced rat paw edema models.
- Pharmacokinetics : Measure plasma half-life (LC-MS/MS) to assess bioavailability. Discrepancies may arise from metabolic instability (e.g., ester hydrolysis in vivo) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
